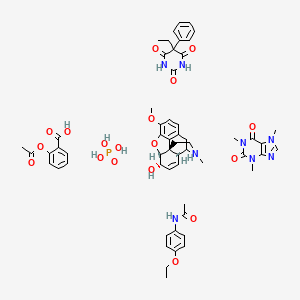
Acecobarb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acecobarb is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine
準備方法
The synthesis of Acecobarb involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The process begins with the reaction of a suitable starting material with a reagent to form an intermediate compound.
Intermediate Formation: This intermediate undergoes further reactions, such as cyclization or addition reactions, to form the core structure of this compound.
Final Steps: The final steps involve purification and crystallization to obtain pure this compound.
Industrial production methods often involve scaling up these reactions using large reactors and optimizing conditions to maximize yield and purity.
化学反応の分析
Acecobarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
Acecobarb has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a standard for analytical techniques.
Biology: In biological research, it is used to study cellular processes and as a tool in biochemical assays.
Medicine: this compound has potential therapeutic applications and is being investigated for its effects on various biological targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Acecobarb involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
特性
CAS番号 |
52453-04-0 |
|---|---|
分子式 |
C57H67N8O18P |
分子量 |
1183.2 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C12H12N2O3.C10H13NO2.C9H8O4.C8H10N4O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1 |
InChIキー |
SGHTWHQDAWEBOD-YYWUANBLSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
異性体SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
同義語 |
acecobarb aspirin - codeine - phenacetin - phenobarbital aspirin, codeine, phenacetin, phenobarbital drug combination Sedalgin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















